molecular formula C8H9ClFN B1419986 [(5-Chloro-2-fluorophenyl)methyl](methyl)amine CAS No. 1152846-18-8

[(5-Chloro-2-fluorophenyl)methyl](methyl)amine

Cat. No.: B1419986
CAS No.: 1152846-18-8
M. Wt: 173.61 g/mol
InChI Key: PZXLNIHUWNUZKU-UHFFFAOYSA-N
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Description

(5-Chloro-2-fluorophenyl)methylamine (CAS: 1152846-18-8) is a secondary amine with the molecular formula C₈H₉ClFN and a molecular weight of 173.62 g/mol . Its structure consists of a methylamine group (-CH₂-NH-CH₃) attached to a 5-chloro-2-fluorophenyl ring. The SMILES notation is CNCC1=C(C=CC(=C1)Cl)F, and its InChIKey is PZXLNIHUWNUZKU-UHFFFAOYSA-N . This compound is primarily used in research and development, with applications in medicinal chemistry and materials science inferred from its structural features.

Properties

IUPAC Name

1-(5-chloro-2-fluorophenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFN/c1-11-5-6-4-7(9)2-3-8(6)10/h2-4,11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZXLNIHUWNUZKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=CC(=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152846-18-8
Record name [(5-chloro-2-fluorophenyl)methyl](methyl)amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-Chloro-2-fluorophenyl)methyl](methyl)amine typically involves the reaction of 5-chloro-2-fluorobenzyl bromide with methylamine. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:

    Starting Material: 5-Chloro-2-fluorobenzyl bromide

    Reagent: Methylamine

    Solvent: Anhydrous ethanol or another suitable solvent

    Reaction Conditions: The reaction mixture is heated under reflux for several hours, followed by purification through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and automated systems can further enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

[(5-Chloro-2-fluorophenyl)methyl](methyl)amine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other strong bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Major Products Formed

    Nucleophilic Substitution: Products depend on the nucleophile used, such as N-(5-Chloro-2-fluorobenzyl)-N-alkylamines.

    Oxidation: Products include this compound oxides.

    Reduction: Products include this compound derivatives with reduced functional groups.

Scientific Research Applications

[(5-Chloro-2-fluorophenyl)methyl](methyl)amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(5-Chloro-2-fluorophenyl)methyl](methyl)amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Key Features

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Notable Data/Applications Reference
(5-Chloro-2-fluorophenyl)methylamine C₈H₉ClFN 173.62 Chloro and fluoro substituents on phenyl ring Research chemical; no explicit application data
[5-(4-Chlorophenyl)-2-furyl]methylamine C₁₁H₁₀ClNO 207.66 Furyl ring with 4-chlorophenyl substituent Intermediate in organic synthesis
(5-Chlorothiophen-2-ylmethyl)-methyl-amine C₆H₇ClNS 160.65 Thiophene ring with chloro substituent Laboratory use; safety protocols documented
{[2-(4-Chloro-2-methylphenoxy)-5-fluorophenyl]methyl}(methyl)amine C₁₅H₁₅ClFNO 283.74 Phenoxy group with methyl and chloro/fluoro substituents No explicit data; structural complexity suggests pharmacological potential
{1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethyl}(methyl)amine C₁₅H₁₅F₂NO 263.28 Ethylamine backbone with fluorophenoxy substituents Research use; no application data available

Substituent Effects on Properties

  • Ring System Variations :
    • Furyl vs. Phenyl : The furyl group in [5-(4-chlorophenyl)-2-furyl]methylamine introduces oxygen into the aromatic system, increasing polarity but reducing stability compared to the fully conjugated phenyl ring in the target compound .
    • Thiophene vs. Phenyl : The thiophene analog () exhibits sulfur-based electronic effects, which may alter reactivity in cross-coupling reactions or metabolic pathways .
  • Phenoxy Additions: Compounds like {[2-(4-chloro-2-methylphenoxy)-5-fluorophenyl]methyl}(methyl)amine () incorporate ether linkages, which can enhance solubility in polar solvents but may increase steric hindrance .

Biological Activity

(5-Chloro-2-fluorophenyl)methylamine is a substituted amine that has attracted attention due to its potential biological activities, particularly in pharmacology. This compound's unique structure, which includes both chloro and fluoro substituents on a phenyl ring, suggests possible interactions with various biological targets, including neurotransmitter receptors and enzymes.

Chemical Structure and Properties

The molecular formula for (5-Chloro-2-fluorophenyl)methylamine is C8H10ClFC_{8}H_{10}ClF, with a molecular weight of approximately 175.62 g/mol. The structural characteristics include:

  • Chloro Group : Located at the 5th position of the phenyl ring.
  • Fluoro Group : Positioned at the 2nd carbon of the phenyl ring.
  • Amine Group : Contributes to the compound's reactivity and potential biological interactions.

Research indicates that compounds similar to (5-Chloro-2-fluorophenyl)methylamine may act through various mechanisms, including:

  • Enzyme Inhibition : Related compounds have been shown to inhibit human class I histone deacetylases (HDACs), which play a critical role in gene expression and are implicated in cancer progression. This inhibition could lead to altered cellular processes relevant to cancer therapy.
  • Receptor Modulation : Preliminary studies suggest that this compound may interact with neurotransmitter receptors, potentially influencing neurotransmission pathways. Such interactions could result in psychoactive effects, warranting further investigation through binding affinity assays and functional studies.

Biological Activity Data

A summary of relevant biological activities associated with (5-Chloro-2-fluorophenyl)methylamine is presented in Table 1.

Activity Type Description Reference
Enzyme InhibitionInhibits HDACs, affecting gene expression and cancer progression
Receptor InteractionPotential interaction with neurotransmitter receptors influencing neurotransmission
Psychoactive EffectsMay exhibit psychoactive effects through receptor modulation

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally related to (5-Chloro-2-fluorophenyl)methylamine. For instance:

  • Histone Deacetylase Inhibition : A study demonstrated that similar compounds could inhibit HDACs with varying potencies, suggesting that modifications in the aromatic system can enhance inhibitory activity.
  • Neurotransmitter Receptor Studies : Research has indicated that certain derivatives exhibit significant binding affinities to serotonin and dopamine receptors, which are crucial for mood regulation and cognitive functions. These findings imply potential therapeutic applications in treating mood disorders .
  • Pharmacokinetic Assessments : Investigations into the pharmacokinetics of related compounds revealed variable brain permeability, which is essential for assessing their effectiveness as central nervous system (CNS) agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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